molecular formula C24H27N3O3 B1600547 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane CAS No. 32752-37-7

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane

Cat. No.: B1600547
CAS No.: 32752-37-7
M. Wt: 405.5 g/mol
InChI Key: KCXDQGHUQVPUFS-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane is a chemical compound characterized by its triazinane core structure substituted with three 4-methoxyphenyl groups

Scientific Research Applications

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate or a component in drug delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Preparation Methods

The synthesis of 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane typically involves the reaction of 4-methoxybenzaldehyde with ammonia or an amine under specific conditions. The reaction proceeds through a series of condensation steps, leading to the formation of the triazinane ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl rings can undergo substitution reactions with nucleophiles under appropriate conditions, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.

Comparison with Similar Compounds

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane can be compared with other similar compounds, such as:

    1,3,5-Tris(4-nitrophenyl)-1,3,5-triazinane: This compound has nitro groups instead of methoxy groups, leading to different reactivity and applications.

    1,3,5-Tris(4-aminophenyl)-1,3,5-triazinane:

    1,3,5-Tris(4-hydroxyphenyl)-1,3,5-triazinane: Hydroxy groups impart different solubility and reactivity characteristics.

Properties

IUPAC Name

1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-28-22-10-4-19(5-11-22)25-16-26(20-6-12-23(29-2)13-7-20)18-27(17-25)21-8-14-24(30-3)15-9-21/h4-15H,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXDQGHUQVPUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CN(CN(C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453665
Record name 1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32752-37-7
Record name 1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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